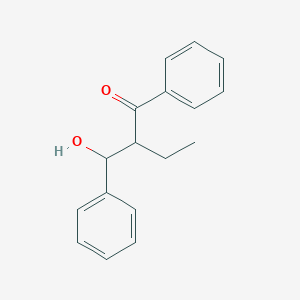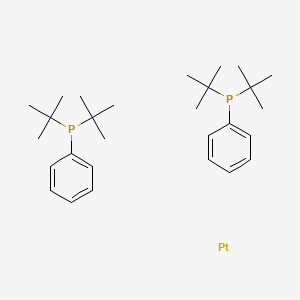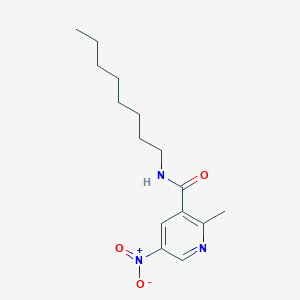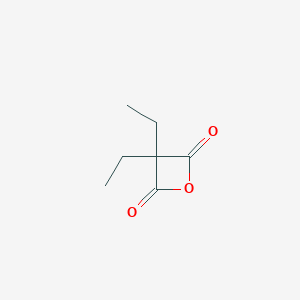
5alpha-cholest-22E-en-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-cholest-22E-en-3beta-ol is a steroidal compound with the molecular formula C27H46O It is a derivative of cholestane and is characterized by its unique structure, which includes a double bond at the 22nd position and a hydroxyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-cholest-22E-en-3beta-ol typically involves the hydrogenation of cholest-22-en-3-one followed by selective reduction. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature. The selective reduction is achieved using reagents like sodium borohydride (NaBH4) in the presence of methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as chromatography further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-cholest-22E-en-3beta-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The double bond at the 22nd position can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5alpha-cholest-22E-en-3-one.
Reduction: Formation of 5alpha-cholest-22-en-3beta-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5alpha-cholest-22E-en-3beta-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of 5alpha-cholest-22E-en-3beta-ol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in steroid metabolism and influence cellular signaling pathways. The hydroxyl group at the 3rd position plays a crucial role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5beta-cholest-22E-en-3beta-ol: Similar structure but with a different stereochemistry at the 5th position.
5alpha-cholest-8-en-3beta-ol: Similar structure but with a double bond at the 8th position.
(24S)-26-nor-5alpha-cholest-22E-en-3beta-ol: Similar structure but with a nor modification at the 26th position.
Uniqueness
5alpha-cholest-22E-en-3beta-ol is unique due to its specific stereochemistry and the presence of a double bond at the 22nd position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58560-38-6 |
|---|---|
Molekularformel |
C27H46O |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8,18-25,28H,7,9-17H2,1-5H3/b8-6+/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
BWGQUGBECNWWDB-PNAUCWDRSA-N |
Isomerische SMILES |
C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


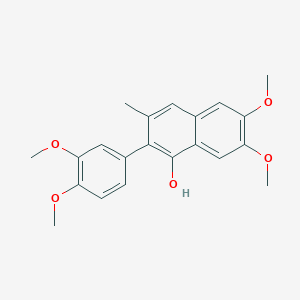
![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
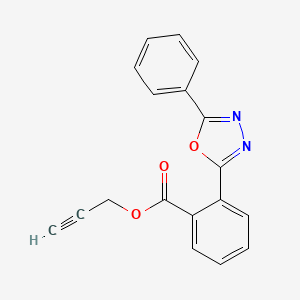
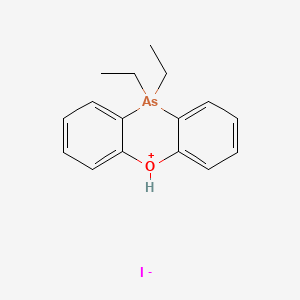

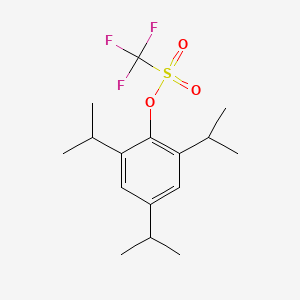
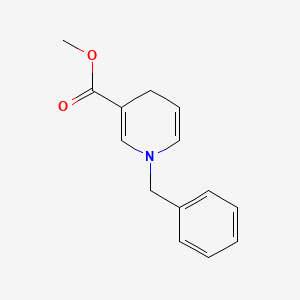
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
